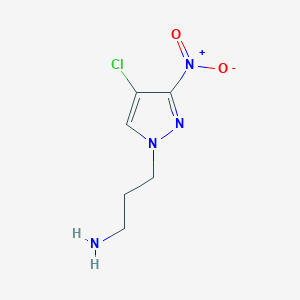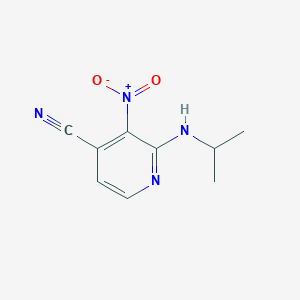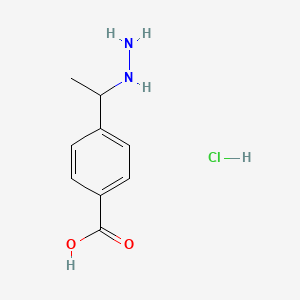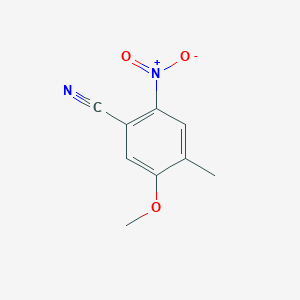
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities : Kumar, Fernandes, and Kumar (2014) synthesized a series of novel carboxamide derivatives of 2-Quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. These compounds were confirmed using IR, 1H NMR, and mass spectra (Kumar, Fernandes, & Kumar, 2014).
Chemical Synthesis Optimization : Lindahl et al. (2006) developed a new synthesis for a furo[3,2-c]quinolin-4(5H)-one heterocycle, showcasing the adaptability and potential for optimization in the synthesis of quinoline derivatives (Lindahl, Carroll, Quinn, & Ripper, 2006).
Photochemical Reactions : Ono and Hata (1983) investigated the photochemical reactions of 2-(Dimethylcarbamoyl)quinolines, revealing insights into the chemical properties and reaction pathways of quinoline derivatives under specific conditions (Ono & Hata, 1983).
Electrochemical Behavior and Antituberculosis Activity : Moreno et al. (2011) studied the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides, finding correlations between reduction potential and antimicrobial activity, which provides insights for designing future antitubercular drugs (Moreno et al., 2011).
Cytotoxic Activity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinoline derivatives, and evaluated their growth inhibitory properties against various cancer cell lines, indicating potential applications in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
C-H Functionalization in Organic Synthesis : Allu and Swamy (2014) demonstrated the use of 8-aminoquinolinyl moiety as a bidentate directing group in ruthenium-catalyzed oxidative annulation, a method significant in organic synthesis and pharmaceutical applications (Allu & Swamy, 2014).
Corrosion Inhibition : Zarrouk et al. (2014) performed quantum chemical calculations on quinoxaline compounds to determine their efficiency as corrosion inhibitors for copper in nitric acid, highlighting an industrial application of these compounds (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-11(21)20-8-4-5-12-6-7-13(9-14(12)20)19-17(23)16(22)18-10-15(24-2)25-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAFNGLCYYXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)
![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)

![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)



![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
